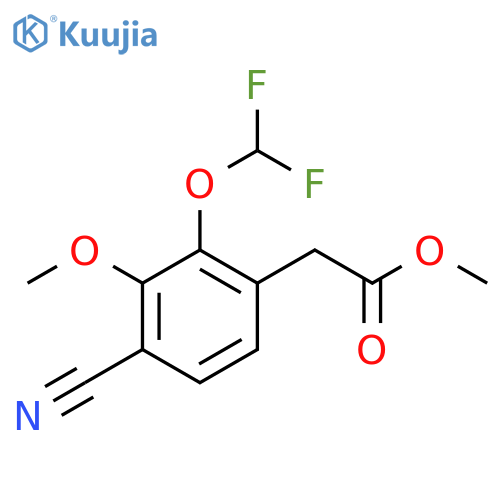

Cas no 1807282-06-9 (Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate)

1807282-06-9 structure

商品名:Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate

CAS番号:1807282-06-9

MF:C12H11F2NO4

メガワット:271.21685051918

CID:4988596

Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate

-

- インチ: 1S/C12H11F2NO4/c1-17-9(16)5-7-3-4-8(6-15)10(18-2)11(7)19-12(13)14/h3-4,12H,5H2,1-2H3

- InChIKey: JXKYEEHJPRBIAG-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=C(C#N)C=CC=1CC(=O)OC)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 355

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.6

Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013001418-1g |

Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate |

1807282-06-9 | 97% | 1g |

1,460.20 USD | 2021-07-04 |

Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1807282-06-9 (Methyl 4-cyano-2-difluoromethoxy-3-methoxyphenylacetate) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量